An In-depth Technical Guide to 2-Chloro-5-nitrobenzonitrile
An In-depth Technical Guide to 2-Chloro-5-nitrobenzonitrile
Introduction
2-Chloro-5-nitrobenzonitrile, with the CAS number 16588-02-6, is a significant chemical intermediate in the fields of organic synthesis and materials science.[1][2][3] Its molecular structure, featuring a benzene ring substituted with a chloro group, a nitro group, and a nitrile group, provides a versatile platform for the synthesis of a wide array of more complex molecules.[3] This compound is particularly noted for its role as a precursor in the manufacturing of dyestuffs and has applications in the development of pharmaceuticals and agrochemicals.[3] The strategic placement of its functional groups allows for a range of chemical transformations, making it a valuable building block for researchers and chemists.[3]
Chemical and Physical Properties
The key chemical and physical properties of 2-Chloro-5-nitrobenzonitrile are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 16588-02-6 | [1][2][4][5][6][7] |
| Molecular Formula | C₇H₃ClN₂O₂ | [2][4][5][6][8] |
| Molecular Weight | 182.56 g/mol | [1][2][5][7][8] |
| Appearance | White to pale cream or light yellow crystalline powder | [3][4][8] |
| Melting Point | 103.5-109.5 °C | [1][2][4][8] |
| Boiling Point | 300.3 ± 27.0 °C at 760 mmHg | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
| Solubility | Soluble in organic solvents. | [9] |
| EC Number | 240-643-6 | [1][5] |
| InChI Key | ZGILLTVEEBNDOB-UHFFFAOYSA-N | [1][4][5] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C#N)Cl | [1][4][5] |
Synthesis and Reactivity
2-Chloro-5-nitrobenzonitrile is a synthetic organic compound and is not known to occur naturally. While specific industrial synthesis routes are proprietary, its structure suggests it can be prepared from related benzonitrile or nitrobenzene precursors through chlorination and nitration reactions.
The reactivity of 2-Chloro-5-nitrobenzonitrile is dictated by its three functional groups:
-
Nitrile Group (-CN): This group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine.
-
Chloro Group (-Cl): As an aromatic halide, the chlorine atom can be substituted through nucleophilic aromatic substitution reactions, which are activated by the electron-withdrawing nitro group.
-
Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing, which facilitates nucleophilic aromatic substitution at the chloro position. The nitro group itself can be reduced to an amino group, which is a key step in the synthesis of many dyes and pharmaceuticals.
Applications
2-Chloro-5-nitrobenzonitrile is a versatile intermediate with several key applications:
-
Dyestuff Intermediate: It is a crucial building block in the synthesis of various dyes.[3] The presence of the chromophoric nitro group and the reactive chloro and nitrile groups allows for the construction of complex dye molecules.[3]
-
Pharmaceutical and Agrochemical Synthesis: This compound serves as a starting material for the synthesis of more complex heterocyclic molecules that are often the core of pharmaceutical drugs and agrochemicals.[3] For instance, derivatives of 2-chloro-5-nitrobenzoic acid, which can be synthesized from 2-chloro-5-nitrobenzonitrile, have been investigated for their potential antibacterial properties.[10]
-
Research Chemical: It is used as a model substrate in biochemical research, for example, in studies of glutathione S-transferase (GST) isoenzymes.[1]
Caption: Logical relationship diagram of 2-Chloro-5-nitrobenzonitrile's core properties and applications.
Experimental Protocols
While specific, detailed experimental protocols for reactions using 2-Chloro-5-nitrobenzonitrile are highly dependent on the desired product, a general procedure for a nucleophilic aromatic substitution of the chloro group is provided below as an illustrative example.
Illustrative Protocol: Synthesis of a Substituted 5-Nitrobenzonitrile
This protocol describes a general method for the substitution of the chlorine atom with an amine.
Reactants:
-
2-Chloro-5-nitrobenzonitrile (1.0 eq)
-
A primary or secondary amine (1.1 eq)
-
A non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 eq)
-
Anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-5-nitrobenzonitrile in the chosen anhydrous solvent.
-
Add the amine and the non-nucleophilic base to the solution.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the chosen amine.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired substituted 5-nitrobenzonitrile.
Caption: A generalized experimental workflow for a nucleophilic aromatic substitution reaction.
Safety and Handling
2-Chloro-5-nitrobenzonitrile is a hazardous substance and requires careful handling to minimize exposure.[11]
Hazards:
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.[11]
-
Skin Protection: Use chemical-resistant gloves and protective clothing, such as a lab coat.[11]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[11]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.[12]
-
Avoid breathing dust, vapor, mist, or gas.[12]
-
Avoid contact with skin and eyes.[12]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[12][13]
References
- 1. 2-氯-5-硝基苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Chloro-5-nitrobenzonitrile | CAS#:16588-02-6 | Chemsrc [chemsrc.com]
- 3. nbinno.com [nbinno.com]
- 4. B24287.22 [thermofisher.com]
- 5. 2-Chloro-5-nitrobenzonitrile | C7H3ClN2O2 | CID 85504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-5-nitrobenzonitrile, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2-Chloro-5-nitrobenzonitrile | 16588-02-6 [chemicalbook.com]
- 8. shuangdingchemistry.com [shuangdingchemistry.com]
- 9. sdichem.com [sdichem.com]
- 10. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. 2-Chloro-5-nitrobenzonitrile(16588-02-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. fishersci.com [fishersci.com]

